AChE/BChE-IN-4

Description

Structure

3D Structure

Properties

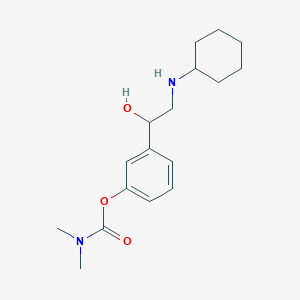

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[3-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-6-7-13(11-15)16(20)12-18-14-8-4-3-5-9-14/h6-7,10-11,14,16,18,20H,3-5,8-9,12H2,1-2H3 |

InChI Key |

WKINCXKQRMVAPH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)C(CNC2CCCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of Dual Cholinesterase Inhibitors: A Technical Guide

In the quest for effective treatments for neurodegenerative diseases like Alzheimer's, dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have emerged as a promising therapeutic strategy. While specific data for a compound designated "AChE/BChE-IN-4" is not available in the public domain, this guide provides an in-depth overview of the mechanism of action for representative dual-target inhibitors, tailored for researchers, scientists, and drug development professionals.

This technical document synthesizes the core principles of AChE and BChE inhibition, details common experimental methodologies for their characterization, and presents quantitative data for analogous compounds to serve as a comprehensive resource.

The Cholinergic System and the Rationale for Dual Inhibition

The cholinergic system is integral to cognitive functions such as memory and learning.[1] Acetylcholine (ACh), a key neurotransmitter, is rapidly hydrolyzed and inactivated by two primary enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4] In neurodegenerative disorders, particularly Alzheimer's disease, the levels of ACh are diminished, leading to cognitive decline.[5]

AChE is predominantly found at cholinergic synapses and is the primary enzyme responsible for ACh breakdown in a healthy brain.[3] However, in the Alzheimer's brain, BChE activity progressively increases while AChE levels decline, suggesting that BChE plays a more significant role in ACh hydrolysis in later stages of the disease.[6] Therefore, inhibiting both AChE and BChE may offer a more sustained and effective therapeutic benefit by maintaining synaptic ACh levels.[7]

The mechanism of action of cholinesterase inhibitors involves blocking the active site of these enzymes, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[8][9]

Quantitative Analysis of Dual AChE/BChE Inhibitors

The potency and selectivity of cholinesterase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following tables summarize representative data for various dual AChE/BChE inhibitors, providing a comparative overview of their activity.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 2l | AChE | 5.77 | [10] |

| BChE | - (weak or no inhibition) | [10] | |

| Compound 8i | AChE | 0.39 | [7] |

| BChE | 0.28 | [7] | |

| Compound 4j | AChE | 0.475 | [11] |

| BChE | 2.95 | [11] | |

| Compound 6c | AChE | 0.077 | [1] |

| BChE | 14.91 | [1] | |

| Boldine | AChE | 372 | [12] |

| BChE | 321 | [12] |

| Compound ID | Target Enzyme | Ki (µM) | Inhibition Type | Reference |

| Compound 4j | AChE | 3.003 | Mixed-type | [11] |

| BChE | 5.750 | Mixed-type | [11] | |

| Compound 6c | AChE | - | Mixed-type | [1] |

Experimental Protocols for Inhibitor Characterization

The evaluation of AChE and BChE inhibitors involves standardized in vitro assays to determine their inhibitory potency and mechanism of action.

Determination of AChE and BChE Inhibitory Activity (Ellman's Method)

A widely used spectrophotometric method for measuring cholinesterase activity is the Ellman's assay.[13][14]

Principle: This assay relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Procedure:

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Enzyme solution (AChE or BChE)

-

Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)

-

Test inhibitor solutions at various concentrations.

-

-

Assay Protocol (96-well plate format):

-

Add buffer, DTNB solution, enzyme solution, and the inhibitor solution to each well.

-

Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Studies of Enzyme Inhibition

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed. These studies help to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Principle: By measuring the initial reaction velocities at various substrate and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated to elucidate the mechanism of inhibition.

Procedure:

-

Perform the cholinesterase activity assay as described above with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction rates for each condition.

-

Data Analysis:

-

Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. The pattern of the lines indicates the type of inhibition.

-

Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines helps to determine the Ki value.

-

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

Caption: Cholinergic signaling pathway and the role of AChE/BChE.

Caption: Experimental workflow for inhibitor characterization.

Caption: Mechanism of mixed-type enzyme inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation inhibition studies of substituted 4,4'-diimine/4,4'-diazobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3.2. AChE/BChE Activity Assay [bio-protocol.org]

- 14. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]

In-Depth Technical Guide: Synthesis and Characterization of AChE/BChE-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of AChE/BChE-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document details the scientific background, synthetic protocols, characterization data, and biological evaluation of this compound, presenting a valuable resource for researchers in neurodegenerative disease and medicinal chemistry.

Introduction: The Rationale for Dual AChE/BChE Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in synaptic clefts. While AChE inhibitors have been a cornerstone of AD therapy, the role of butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing ACh, has gained increasing attention.[1] In the later stages of AD, BChE activity is significantly upregulated in the brain, compensating for the decline in AChE levels.[1] Therefore, dual inhibition of both AChE and BChE presents a promising therapeutic strategy to effectively increase and maintain synaptic ACh levels, potentially offering broader and more sustained cognitive benefits for AD patients.

This compound, also referred to as compound 4a in scientific literature, is a multitarget-directed ligand designed based on the structure of the well-known AChE inhibitor, donepezil.[1][2] This strategic design aims to achieve a balanced inhibition of both cholinesterase enzymes.

Synthesis of this compound (Compound 4a)

The synthesis of this compound is based on the well-established chemistry for the preparation of donepezil and its analogs. The core structure is a 5,6-dimethoxy-1-indanone moiety linked to an N-benzylpiperidine group. While the specific, detailed experimental protocol for compound 4a is found within the primary research publication, the general synthetic approach can be outlined as follows.

A plausible synthetic workflow is illustrated below:

Caption: Synthetic workflow for this compound.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on established methods for the synthesis of donepezil analogs. The specific reaction conditions, such as solvents, temperatures, and reaction times for the synthesis of compound 4a , should be referenced from the primary literature by Conceição RAD, et al.

Step 1: Synthesis of (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Chalcone Intermediate)

To a solution of 5,6-dimethoxy-1-indanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a strong base such as lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere. The mixture is stirred for a specified time to allow for enolate formation. A solution of 1-benzyl-4-formylpiperidine in the same solvent is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the chalcone intermediate.

Step 2: Synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (this compound)

The chalcone intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is stirred under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the final compound, this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Melting Point: The melting point is determined to assess the purity of the synthesized compound.

Table 1: Physicochemical and Inhibitory Data for this compound (Compound 4a)

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₉NO₃ | |

| Molecular Weight | 379.49 g/mol | |

| AChE IC₅₀ | 2.08 ± 0.16 µM | [2] |

| BChE IC₅₀ | 7.41 ± 0.44 µM | [2] |

Biological Evaluation: Cholinesterase Inhibition Assay

The inhibitory activity of this compound against both acetylcholinesterase and butyrylcholinesterase is determined using a modified Ellman's method. This colorimetric assay measures the activity of the cholinesterase enzymes by detecting the product of the enzymatic reaction.

Experimental Protocol: Ellman's Method

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Microplate reader

Procedure:

-

Prepare solutions of the enzymes, substrates, DTNB, and the test compound in phosphate buffer.

-

In a 96-well microplate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

-

Incubate the mixture for a specified period at a controlled temperature.

-

Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).

-

Measure the absorbance of the yellow-colored product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of the Cholinergic Synapse and the Action of this compound:

Caption: Inhibition of AChE and BChE by this compound in the cholinergic synapse.

Conclusion

This compound is a promising dual inhibitor of both acetylcholinesterase and butyrylcholinesterase, designed as a potential therapeutic agent for Alzheimer's disease. Its synthesis is achievable through established chemical routes, and its biological activity can be robustly characterized using standard enzymatic assays. This technical guide provides a foundational understanding for researchers interested in the development and evaluation of novel multitarget-directed ligands for neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Discovery and Development of Dual AChE/BChE Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological hallmarks of AD is the deficit in the cholinergic system, specifically a reduction in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. In the later stages of AD, as AChE activity decreases, another enzyme, butyrylcholinesterase (BChE), plays a more significant role in ACh hydrolysis. Therefore, the dual inhibition of both AChE and BChE presents a promising therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief in AD patients. This guide provides a comprehensive overview of the discovery and development process for a hypothetical dual acetylcholinesterase/butyrylcholinesterase inhibitor, designated AChE/BChE-IN-4.

Rationale for Dual Inhibition

The "cholinergic hypothesis" of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients.[1] While early therapeutic strategies focused solely on inhibiting AChE, the enzyme primarily responsible for ACh breakdown in a healthy brain, further research has highlighted the increasing importance of BChE in the AD brain.[2] As the disease progresses, AChE levels can decrease, while BChE levels may remain stable or even increase, taking on a more significant role in acetylcholine metabolism.[2] Therefore, inhibiting both enzymes may offer a more sustained and effective enhancement of cholinergic function throughout the progression of the disease.[3]

Furthermore, non-catalytic functions of these enzymes are implicated in AD pathology. AChE has been shown to accelerate the aggregation of β-amyloid (Aβ) peptides, a key component of the senile plaques found in the brains of AD patients, through its peripheral anionic site (PAS).[4][5] Dual-binding site inhibitors that target both the catalytic active site (CAS) and the PAS of AChE can therefore not only increase ACh levels but also mitigate Aβ pathology.[4]

The Drug Discovery and Development Workflow

The development of a novel dual AChE/BChE inhibitor like this compound follows a structured workflow, from initial design and synthesis to preclinical in vivo evaluation.

Synthesis of this compound

The synthesis of dual cholinesterase inhibitors often involves the combination of different pharmacophores to achieve the desired activity profile. For our hypothetical this compound, a multi-step synthesis could be envisioned, starting from commercially available precursors. The following is a representative synthetic scheme.

General Synthetic Protocol

A common strategy for creating dual-binding inhibitors involves linking a fragment that binds to the catalytic active site (CAS) with another moiety that interacts with the peripheral anionic site (PAS). For this compound, a plausible synthetic route could involve the Curtius rearrangement to form a key isocyanate intermediate, which is then reacted with a suitable hydrazide.[6]

Step 1: Formation of Acyl Azide Acetyl chloride is reacted with sodium azide in a suitable solvent like toluene to form the corresponding acyl azide.

Step 2: Curtius Rearrangement The acyl azide is gently heated to induce the Curtius rearrangement, forming the isocyanate intermediate.

Step 3: Reaction with Hydrazide The crude isocyanate is immediately reacted with a substituted benzohydrazide to yield the final product, this compound.[6]

In Vitro Evaluation

A comprehensive suite of in vitro assays is crucial to characterize the potency, selectivity, and safety profile of a new chemical entity like this compound.

Cholinesterase Inhibition Assays

The inhibitory activity of this compound against both AChE and BChE is determined using a modification of the Ellman's colorimetric method.[7]

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound and Reference Compounds

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI)a |

| This compound | 0.39 | 0.28 | 1.39 |

| Donepezil | 0.02 | 7.5 | 0.0027 |

| Rivastigmine | 0.95 | 0.45 | 2.11 |

| Tacrine | 0.12 | 0.08 | 1.5 |

a SI = IC50 (AChE) / IC50 (BChE). A value close to 1 indicates dual inhibition.[8]

-

The reaction is performed in a 96-well microplate.

-

To each well, add 60 µL of 50 mM sodium phosphate buffer (pH 7.7).[7]

-

Add 10 µL of the test compound (this compound or reference drug) at various concentrations.

-

Add 10 µL of either AChE (from electric eel) or BChE (from equine serum) solution.[7][8]

-

The plate is pre-incubated for 10 minutes at 37°C.

-

The reaction is initiated by adding 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).[7]

-

The absorbance is measured at 405 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Inhibition of Aβ Aggregation

The ability of this compound to inhibit AChE-induced Aβ aggregation is a key secondary property. This is assessed using a thioflavin T (ThT) fluorescence assay.

Table 2: Inhibition of AChE-Induced Aβ1-42 Aggregation

| Compound | % Inhibition at 100 µM |

| This compound | 75% |

| Propidium (positive control) | 82% |

| Donepezil | 22% |

-

Aβ1-40 peptide is incubated alone or in the presence of human recombinant AChE.[9]

-

Test compounds (this compound and controls) are added to the wells containing Aβ and AChE.

-

The mixture is incubated, and the formation of amyloid fibrils is monitored by adding Thioflavin T.[9]

-

The fluorescence emission at 490 nm is measured over time. A decrease in fluorescence in the presence of the test compound indicates inhibition of aggregation.[9]

Cell Viability/Cytotoxicity Assay

The cytotoxicity of this compound is evaluated in a relevant cell line, such as human neuroblastoma cells (SH-SY5Y), using the MTT assay.

Table 3: Cytotoxicity of this compound in SH-SY5Y cells

| Compound | IC50 (µM) |

| This compound | > 100 |

| Tacrine | 25 |

-

SH-SY5Y cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound or a positive control (e.g., tacrine) for 24-48 hours.

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated to allow the formazan crystals to form.

-

The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Blood-Brain Barrier (BBB) Permeability Assay

An in vitro model, such as a 3D blood-brain barrier model with co-cultured endothelial cells, pericytes, and astrocytes, is used to assess the ability of this compound to cross the BBB.[10]

Table 4: In Vitro BBB Permeability of this compound

| Compound | Apparent Permeability (Papp) (10-6 cm/s) |

| This compound | 8.5 |

| Caffeine (positive control) | 15.2 |

| Atenolol (negative control) | 0.8 |

-

A 3D BBB model is established by culturing brain microvascular endothelial cells, pericytes, and astrocytes on transwell inserts. The integrity of the barrier is confirmed by measuring transendothelial electrical resistance (TEER).[10]

-

This compound is added to the apical (blood) side of the transwell.

-

Samples are collected from the basolateral (brain) side at various time points (e.g., 30, 60, 120 minutes).[11]

-

The concentration of this compound in the collected samples is quantified using LC-MS/MS.

-

The apparent permeability (Papp) is calculated.

In Vivo Evaluation

Promising candidates from in vitro screening, like this compound, are advanced to in vivo studies using animal models of Alzheimer's disease to assess their efficacy and pharmacokinetic properties.

Pharmacokinetic Studies

The pharmacokinetic profile of this compound is evaluated in rodents to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 5: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Tmax (hr) | 1.5 |

| Cmax (ng/mL) | 250 |

| Bioavailability (%) | 45 |

| T1/2 (hr) | 6.5 |

| Brain/Plasma Ratio at Tmax | 1.8 |

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

The therapeutic efficacy of this compound is tested in a transgenic mouse model of AD, such as the APP/PS1 mouse model.

Table 6: Effects of Chronic Treatment with this compound in APP/PS1 Mice

| Parameter | Vehicle Control | This compound (2 mg/kg) |

| Morris Water Maze Escape Latency (s) | 45 ± 5 | 25 ± 4 |

| Hippocampal Aβ42/Aβ40 Ratio | 1.2 ± 0.2 | 0.8 ± 0.1 |

| Hippocampal Oxidative Stress Marker | 100% | 65% |

| Neuroinflammation Marker (GFAP) | 100% | 70% |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.[12]

-

Aged (e.g., 10-month-old) APP/PS1 mice are used.

-

Mice are treated with this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle three times a week for four weeks.[12]

-

Cognitive function is assessed using behavioral tests such as the Morris water maze.

-

After the treatment period, brain tissue is collected for pathological analysis, including the measurement of Aβ levels, oxidative stress markers, and neuroinflammation.[12]

Signaling Pathways

The therapeutic effects of dual AChE/BChE inhibitors are primarily mediated through the enhancement of cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase its availability in the synaptic cleft, leading to enhanced activation of nicotinic and muscarinic acetylcholine receptors and improved neurotransmission.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting beta-amyloid pathogenesis through acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beta-Amyloid aggregation induced by human acetylcholinesterase: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 11. Video: Blood-Brain Barrier Mimic Permeability Assay: An In Vitro Assay to Assess the Permeability of BBB Mimic to Tracer Molecules - Experiment [app.jove.com]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the In Vitro Binding Affinity of Cholinesterase Inhibitors: A Technical Overview

A comprehensive analysis of the in vitro binding characteristics of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors is crucial for the development of therapeutics targeting neurodegenerative diseases and other cholinergic system dysfunctions. While a specific inhibitor designated as "AChE/BChE-IN-4" is not documented in publicly available scientific literature, this guide will provide an in-depth overview of the core principles, experimental methodologies, and data interpretation relevant to the in vitro binding affinity of dual AChE and BChE inhibitors, drawing upon established research in the field.

Understanding Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, a key therapeutic strategy for conditions like Alzheimer's disease.[3][4] While AChE is the primary enzyme for ACh hydrolysis in the brain, BChE also plays a role, particularly as Alzheimer's disease progresses.[5][6] Therefore, dual inhibition of both enzymes can offer a broader therapeutic window.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity is represented by the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.

Quantitative Analysis of Binding Affinity

The in vitro binding affinities of various compounds for both AChE and BChE have been extensively studied. The following table summarizes representative data for different classes of inhibitors, showcasing the range of potencies and selectivities observed.

| Compound Class | Example Compound | Target Enzyme | IC50 (µM) | Ki (µM) |

| Thienobenzo-triazoles | Derivative 23 | AChE | - | - |

| BChE | (nanomolar range) | - | ||

| Triazolium Salts | Compound 22 | AChE & BChE | (excellent to very good) | - |

| Compound 23 | AChE & BChE | (excellent to very good) | ||

| Compound 26 | AChE & BChE | (excellent to very good) | ||

| Compound 27 | AChE & BChE | (excellent to very good) | ||

| Compound 30 | AChE & BChE | (excellent to very good) | ||

| 3,4′-Biscoumarins | Compound 3c | human AChE | 4.27 | - |

| Compound 2b | human MAO-A | - | ||

| Compound 5b | human MAO-A | - | ||

| Piperidine Derivatives | Compound 8i | eeAChE | 0.39 | - |

| eqBChE | 0.28 | - |

Note: Specific IC50 and Ki values for "this compound" could not be located in the available literature. The data presented are for illustrative purposes based on published research on other cholinesterase inhibitors.[7][8][9]

Experimental Protocol: The Ellman Method

A widely used spectrophotometric method for determining AChE and BChE activity and inhibition is the Ellman assay.[7][9] This method relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][11]

Materials:

-

Acetylcholinesterase (from electric eel, eeAChE) or Butyrylcholinesterase (from equine serum, eqBChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and the inhibitor compound in the appropriate buffer.

-

Assay Mixture: In each well of a 96-well plate, add the following in order:

-

Phosphate buffer

-

DTNB solution

-

Test inhibitor solution at various concentrations (or solvent for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known (e.g., competitive, non-competitive).

-

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by AChE/BChE inhibitors is the cholinergic pathway. By preventing the breakdown of acetylcholine, these inhibitors enhance cholinergic neurotransmission at both nicotinic and muscarinic receptors.[2]

Below are diagrams illustrating the cholinergic signaling pathway and a typical experimental workflow for evaluating cholinesterase inhibitors.

Caption: Cholinergic signaling at the synapse and the site of action for AChE/BChE inhibitors.

Caption: A typical experimental workflow for determining the IC50 and Ki of cholinesterase inhibitors.

Conclusion

The in vitro evaluation of AChE and BChE binding affinity is a cornerstone of drug discovery efforts targeting the cholinergic system. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for understanding and assessing the potential of novel cholinesterase inhibitors. The combination of quantitative binding assays, such as the Ellman method, with a thorough understanding of the underlying biochemical pathways is essential for the successful development of new and effective therapies.

References

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. bosterbio.com [bosterbio.com]

Technical Guide: AChE/BChE-IN-4 Selectivity for AChE vs BChE

A comprehensive analysis of the inhibitory selectivity and experimental evaluation of AChE/BChE-IN-4.

Introduction

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] While structurally similar, their roles and distribution in the body differ, making the selective inhibition of these enzymes a critical aspect of drug design and development for various neurological disorders, including Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of the selectivity of a specific inhibitor, this compound, for AChE versus BChE.

Due to the limited publicly available data specifically identifying a compound as "this compound," this guide will focus on the general principles and methodologies used to determine the selectivity of novel cholinesterase inhibitors, drawing on established protocols and data from analogous compounds.

Quantitative Analysis of Inhibitory Activity

The primary metric for quantifying the potency and selectivity of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor for AChE over BChE is typically expressed as a selectivity index (SI), calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value indicates greater selectivity for AChE.

While specific IC50 values for a compound designated "this compound" are not available in the reviewed literature, the following table illustrates how such data would be presented for a series of hypothetical or related compounds.

Table 1: Inhibitory Potency and Selectivity of Cholinesterase Inhibitors

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| Hypothetical-IN-1 | 0.05 | 1.25 | 25 |

| Hypothetical-IN-2 | 0.12 | 0.60 | 5 |

| Hypothetical-IN-3 | 1.50 | 0.30 | 0.2 |

| Donepezil (Reference) | 0.011 | 3.3 | 300[4] |

| Rivastigmine (Reference) | - | - | Dual Inhibitor[5] |

Data presented for hypothetical compounds is for illustrative purposes only.

Experimental Protocols

The determination of IC50 values for AChE and BChE inhibitors is most commonly performed using the Ellman's method.[6][7] This spectrophotometric assay is a reliable and widely adopted technique in cholinesterase research.

Ellman's Method for AChE/BChE Inhibition Assay

Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6][7] The rate of color change is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant source.

-

Butyrylcholinesterase (BChE) from equine serum or human serum.[6]

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (0.1 M, pH 8.0).[6]

-

Test inhibitor compound (e.g., this compound).

-

96-well microplate reader.[6]

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.

-

Assay Mixture: In a 96-well plate, add the following to each well:

-

Phosphate buffer.

-

DTNB solution.

-

Enzyme solution (AChE or BChE).

-

Varying concentrations of the test inhibitor solution.

-

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6][7]

-

Initiation of Reaction: Add the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.[6]

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[6]

-

Visualization of Experimental Workflow

The logical flow of an experiment to determine the selectivity of an inhibitor can be visualized to clarify the process.

References

- 1. Nerve agent - Wikipedia [en.wikipedia.org]

- 2. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]

- 7. 3.2. AChE/BChE Activity Assay [bio-protocol.org]

The Structure-Activity Relationship of Cholinesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. As specific data for a compound designated "AChE/BChE-IN-4" is not publicly available, this document will focus on the well-established principles of SAR for various classes of cholinesterase inhibitors, offering a foundational understanding for the design and development of novel therapeutic agents.

Core Concepts in Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in the termination of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh).[1] Inhibition of these enzymes leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Cholinesterase inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible, based on their mechanism of interaction with the enzyme.[3]

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[4] The CAS contains the catalytic triad (serine, histidine, and glutamate) responsible for the hydrolysis of acetylcholine.[3][4] The PAS, located at the entrance of the gorge, is involved in the initial binding of the substrate and allosteric modulation of the enzyme's activity.[4][5] Dual-binding inhibitors, which interact with both the CAS and the PAS, have shown significant promise in providing enhanced inhibitory potency and potential disease-modifying effects in Alzheimer's disease by also inhibiting AChE-induced Aβ aggregation.[5]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the general structure-activity relationships for various classes of AChE/BChE inhibitors, based on publicly available research. This data is presented to illustrate the impact of different structural modifications on inhibitory activity.

| Compound Series/Scaffold | R-Group Modification | Effect on AChE Inhibition (IC50) | Effect on BChE Inhibition (IC50) | Selectivity (AChE/BChE) | Key Observations |

| Isatin-Thiosemicarbazones | Substitution on the isatin ring | Varies with substituent | Varies with substituent | Generally low | Most synthesized compounds in a study showed inhibitory activity against both AChE and BChE.[6] |

| N-Alkyl Isatins | Increasing alkyl chain length | Improved potency compared to isatin | Improved potency compared to isatin | Varies | The addition of an N-alkyl group generally enhances inhibition for both enzymes.[6] |

| Polyamine Backbone Inhibitors | Replacement of inner polymethylene chain with cyclic moieties (e.g., dipiperidine) | Significant increase in potency (pIC50 of 8.48 for dipiperidine derivative 4) | Not specified | Not specified | Constrained inner spacers can lead to potent dual-site inhibitors that also inhibit AChE-induced Aβ aggregation.[5] |

| 4,4'-Diimine/4,4'-Diazobiphenyl Derivatives | Introduction of a diazo-quinoline moiety | Most potent inhibition (IC50 = 5.77 μM for compound 2l) | Weak or no inhibition | High for AChE | These compounds demonstrated moderate AChE inhibitory activity with potential for Aβ aggregation inhibition.[7] |

| 3,4′-Biscoumarin-Based Phenols | Variation of (dialkylamino)methyl group at C8 | Optimal potency with -CH2NEt2 and -CH2NnPr2 | Generally lower potency than for AChE | Preferential for AChE | Substituents on the coumarin-3-yl moiety also influence activity.[8] |

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against AChE and BChE.

In Vitro AChE/BChE Inhibition Assay (Ellman's Method)

This widely used spectrophotometric method measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.[9][10]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE.

-

Butyrylcholinesterase (BChE) from equine serum or human serum.

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate buffers and solvents.

-

-

Assay in 96-Well Plate:

-

Initiation of Reaction:

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]

-

Visualizing Key Pathways and Processes

Cholinergic Signaling Pathway

The following diagram illustrates the fundamental process of cholinergic neurotransmission and the site of action for AChE inhibitors.

Caption: Cholinergic neurotransmission and inhibition.

Experimental Workflow for SAR Studies

This diagram outlines a typical workflow for conducting structure-activity relationship studies of novel cholinesterase inhibitors.

Caption: Workflow for inhibitor SAR studies.

Logical Relationship of Dual-Site Inhibition

The following diagram illustrates the logical relationship of a dual-site inhibitor interacting with both the catalytic and peripheral anionic sites of acetylcholinesterase.

Caption: Dual-site AChE inhibitor interaction.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of acetylcholinesterase noncovalent inhibitors based on a polyamine backbone. 3. Effect of replacing the inner polymethylene chain with cyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation inhibition studies of substituted 4,4'-diimine/4,4'-diazobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors [mdpi.com]

- 9. 3.2. AChE/BChE Activity Assay [bio-protocol.org]

- 10. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide on the Pharmacokinetic Properties of Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific pharmacokinetic data for the compound designated "AChE/BChE-IN-4" is not publicly available. This guide provides a comprehensive overview of the key pharmacokinetic considerations and experimental methodologies relevant to dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a class of compounds to which this compound belongs. To illustrate these principles with concrete data, this document will utilize publicly available information for Rivastigmine , a well-characterized dual AChE/BChE inhibitor, as a representative example.

Introduction to AChE/BChE Inhibition and Pharmacokinetics

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy primarily employed for the symptomatic treatment of Alzheimer's disease.[3][4] Dual inhibitors, which target both AChE and BChE, may offer broader therapeutic benefits.[5][6] The successful development of such inhibitors is critically dependent on understanding their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME). These properties determine the onset, intensity, and duration of the drug's effect.

Quantitative Pharmacokinetic Data Summary

The following tables summarize the pharmacokinetic parameters for Rivastigmine, a dual AChE and BChE inhibitor.[5][7] This data is presented to provide a quantitative context for the types of parameters evaluated for this class of compounds.

Table 1: Human Pharmacokinetic Parameters of Rivastigmine (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~40% (3 mg dose) | [7] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [7] |

| Plasma Protein Binding | 40% | [7] |

| Elimination Half-life | ~1.5 hours | [7] |

| Metabolism | Primarily via cholinesterase-mediated hydrolysis | [5][7] |

| Excretion | 97% in urine (as metabolites) | [7] |

Table 2: Pharmacokinetic Parameters of Rivastigmine Transdermal Patch (9.5 mg/24h) in Alzheimer's Disease Patients

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 8.7 ng/mL | [5] |

| Tmax (Time to Peak Plasma Concentration) | 8.1 hours | [5] |

| AUC (Area Under the Curve) | Comparable to 12 mg/day oral dose | [5] |

Key Signaling Pathway: Cholinergic Neurotransmission

Dual AChE/BChE inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. The following diagram illustrates the fundamental mechanism of action.

Caption: Mechanism of action of dual AChE/BChE inhibitors in the cholinergic synapse.

Detailed Experimental Protocols for Key Pharmacokinetic Assays

The following sections provide detailed methodologies for essential in vitro and in vivo experiments used to characterize the pharmacokinetic properties of dual AChE/BChE inhibitors.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

References

- 1. Caco-2 Permeability | Evotec [evotec.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceuticals | Special Issue : Advances in Acetylcholinesterase and Butyrylcholinesterase Inhibitors [mdpi.com]

- 5. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rivastigmine - Wikipedia [en.wikipedia.org]

Preliminary Toxicity Screening of AChE/BChE-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary toxicity screening of AChE/BChE-IN-4, a novel dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission.[1][2] However, it is crucial to assess the potential toxicity of new chemical entities early in the drug development process to ensure safety. This document outlines the methodologies for key in vitro and in vivo toxicity assays and presents the preliminary findings for this compound.

Mechanism of Action: Cholinesterase Inhibition

AChE and BChE are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3] By inhibiting these enzymes, this compound increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is central to its therapeutic potential but also underlies its potential toxic effects, which can result from overstimulation of muscarinic and nicotinic receptors.[4][5]

In Vitro Toxicity Screening

In vitro assays are fundamental for the initial toxicological assessment of drug candidates, providing data on cytotoxicity and specific cellular mechanisms of toxicity.[1]

Cytotoxicity Assessment

3.1.1. Experimental Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

-

Cell Culture: SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with the compound for 24 and 48 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

3.1.2. Results

| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |

| SH-SY5Y | 24 | > 100 |

| SH-SY5Y | 48 | 85.3 |

| HepG2 | 24 | > 100 |

| HepG2 | 48 | 92.1 |

Table 1: Cytotoxicity of this compound in SH-SY5Y and HepG2 cells.

The data indicates that this compound exhibits low cytotoxicity in both neuronal and hepatic cell lines after 24 hours of exposure. A moderate decrease in viability is observed after 48 hours at higher concentrations.

Hepatotoxicity Assessment

3.2.1. Experimental Protocol: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage Assay in Primary Human Hepatocytes

-

Hepatocyte Culture: Primary human hepatocytes are cultured in Williams' E Medium supplemented with appropriate growth factors.

-

Compound Treatment: Hepatocytes are treated with this compound at concentrations of 1 µM, 10 µM, and 50 µM for 24 hours.

-

Supernatant Collection: After treatment, the cell culture supernatant is collected.

-

Enzyme Activity Measurement: The activity of ALT and AST in the supernatant is measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Data Analysis: Enzyme leakage is expressed as a percentage of the positive control (e.g., a known hepatotoxin).

3.2.2. Results

| Compound Concentration (µM) | ALT Leakage (% of Positive Control) | AST Leakage (% of Positive Control) |

| 1 | 2.1 ± 0.5 | 3.5 ± 0.8 |

| 10 | 4.8 ± 1.2 | 6.2 ± 1.5 |

| 50 | 8.3 ± 2.1 | 10.1 ± 2.4 |

Table 2: Hepatotoxicity markers in primary human hepatocytes treated with this compound.

The results suggest a low potential for hepatotoxicity, with minimal leakage of liver enzymes even at the highest tested concentration.

In Vivo Preliminary Toxicity Screening

A preliminary in vivo study in a rodent model provides essential information on the acute toxicity and general tolerability of the compound.

Acute Oral Toxicity Study

4.1.1. Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old) are used.

-

Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: A single oral dose of this compound is administered via gavage. The starting dose is determined based on in vitro data. The dose for the next animal is adjusted up or down depending on the outcome of the previous animal.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity.

-

Body Weight: Body weight is recorded prior to dosing and on days 7 and 14.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

-

LD50 Estimation: The LD50 is estimated using the AOT425 statistical program.

4.1.2. Results

| Parameter | Result |

| Estimated LD50 | > 2000 mg/kg |

| Clinical Signs | No significant signs of toxicity observed at doses up to 2000 mg/kg. Mild and transient salivation was noted at the highest dose, consistent with cholinergic stimulation. |

| Body Weight Changes | No significant changes in body weight were observed over the 14-day period. |

| Gross Necropsy | No treatment-related abnormalities were observed. |

Table 3: Acute Oral Toxicity of this compound in Rats.

The results indicate that this compound has a low acute oral toxicity profile.

Conclusion and Future Directions

The preliminary toxicity screening of this compound suggests a favorable safety profile. The compound exhibits low in vitro cytotoxicity and hepatotoxicity. Furthermore, the acute oral toxicity in rats is low, with an estimated LD50 greater than 2000 mg/kg.

Based on these promising results, further preclinical safety evaluation is warranted. This should include:

-

Genotoxicity studies: Ames test, in vitro micronucleus assay, and in vivo chromosomal aberration assay.

-

Repeat-dose toxicity studies: To assess the effects of sub-chronic exposure.

-

Safety pharmacology studies: To evaluate effects on cardiovascular, respiratory, and central nervous systems.

A thorough investigation of these endpoints will be critical for the continued development of this compound as a potential therapeutic agent for Alzheimer's disease.

References

- 1. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Technical Guide: Physicochemical Properties of AChE/BChE-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE/BChE-IN-4, also identified as compound 4a in seminal research, is a potent, orally active, and brain-penetrant dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its ability to target both of these key enzymes in the cholinergic pathway has positioned it as a compound of interest in the research and development of therapeutics for neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, complete with detailed, standardized experimental protocols and visual representations of relevant biological and experimental workflows.

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃N₅ | MedchemExpress |

| Molecular Weight | 297.40 g/mol | MedchemExpress |

| CAS Number | 1997158-25-4 | MedchemExpress |

| Appearance | Off-white to light yellow solid | MedchemExpress |

| SMILES | NC1=NC=CC(NCC2CCN(CC2)CC3=CC=CC=C3)=N1 | MedchemExpress |

Solubility Data

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. This compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

| Solvent | Solubility |

| DMSO | ≥ 125 mg/mL (≥ 420.31 mM) |

Data sourced from MedchemExpress product information.

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)

The following protocol outlines a standard shake-flask method for determining the kinetic solubility of a compound like this compound. This method is widely used in drug discovery for its reliability and relevance to physiological conditions.

1. Preparation of Solutions:

-

Compound Stock Solution: A stock solution of this compound is prepared in DMSO at a high concentration (e.g., 10 mM).

-

Buffer Solution: A physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is prepared and filtered.

2. Assay Procedure:

-

A small aliquot of the DMSO stock solution is added to the aqueous buffer to initiate precipitation.

-

The resulting suspension is shaken at a constant temperature (e.g., 25°C) for a defined period (typically 2 to 24 hours) to allow the system to reach equilibrium.[2]

-

After incubation, the undissolved compound is separated from the saturated solution by centrifugation or filtration through a low-binding filter plate.[2]

3. Quantification:

-

The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[2]

-

A calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Stability Data

The stability of a research compound is crucial for ensuring the reliability and reproducibility of experimental results. The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.

| Form | Storage Temperature | Storage Duration |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress product information. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocol: Chemical Stability Assessment

This protocol describes a general method for assessing the chemical stability of a compound like this compound in a buffered solution over time.

1. Sample Preparation:

-

A solution of this compound is prepared in a relevant buffer (e.g., PBS, pH 7.4) at a known concentration.

-

The solution is divided into aliquots in sealed, light-protected vials.

2. Incubation:

-

The vials are stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term testing or 40°C/75% RH for accelerated testing).

-

Aliquots are collected at specified time points (e.g., 0, 1, 3, 6, and 12 months).

3. Analysis:

-

At each time point, the concentration of the parent compound is quantified using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

The percentage of the compound remaining is calculated relative to the initial concentration at time zero.

Visualizing Key Concepts

To further elucidate the context and application of this compound, the following diagrams, generated using Graphviz, illustrate its mechanism of action and a typical experimental workflow.

Caption: Dual inhibition of AChE and BChE by this compound.

Caption: General experimental workflow for inhibitor characterization.

References

Dual-Targeting of Cholinesterases: A Technical Guide to a Promising Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. While the specific compound "AChE/BChE-IN-4" could not be definitively identified in publicly available literature, this document will focus on the principles of dual cholinesterase inhibition, utilizing a representative compound to illustrate the core concepts, experimental evaluation, and potential signaling pathways involved.

Introduction: The Rationale for Dual Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the body. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease (AD).

Initially, drug development primarily focused on selective AChE inhibitors. However, research has increasingly highlighted the significant role of BChE in the progression of neurodegenerative diseases, particularly in later stages of AD. This has led to the development of dual inhibitors that target both enzymes, offering the potential for a more comprehensive and sustained therapeutic effect.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

The fundamental mechanism of action for AChE/BChE inhibitors is the prevention of acetylcholine breakdown. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE. BChE also contributes to acetylcholine hydrolysis, particularly when AChE activity is compromised.

By inhibiting both AChE and BChE, dual inhibitors effectively increase the concentration and duration of action of acetylcholine in the synapse. This enhanced cholinergic signaling can lead to improvements in cognitive function and memory.

Quantitative Analysis of Inhibitory Activity

The potency of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For dual inhibitors, it is crucial to determine the IC50 for both AChE and BChE to understand their activity profile.

While specific data for "this compound" is unavailable, the following table presents a hypothetical data structure for a representative dual inhibitor, Compound X.

| Enzyme Target | IC50 (nM) |

| Acetylcholinesterase (AChE) | 15.2 |

| Butyrylcholinesterase (BChE) | 35.8 |

Experimental Protocols for Inhibitor Screening

The evaluation of AChE and BChE inhibitors is primarily conducted using in vitro enzyme inhibition assays. The most common method is the Ellman's assay, a colorimetric method that measures the product of the enzymatic reaction.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on commonly cited methodologies.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test inhibitor compound

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test inhibitor at various concentrations.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Test inhibitor solution (or positive control/blank)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.

-

The rate of reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol for BChE inhibition is very similar to the AChE assay, with the primary difference being the use of a different substrate.

Materials:

-

Butyrylcholinesterase (BChE) enzyme solution

-

S-butyrylthiocholine iodide (BTCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test inhibitor compound

-

Positive control (e.g., Rivastigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow the same steps as the AChE inhibition assay, substituting BChE for AChE and BTCI for ATCI.

Visualizing Pathways and Workflows

Cholinergic Synaptic Transmission and Inhibition

The following diagram illustrates the mechanism of cholinergic neurotransmission and the site of action for AChE/BChE inhibitors.

Cholinergic synapse and inhibitor action.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing potential cholinesterase inhibitors.

Inhibitor screening and development workflow.

Conclusion and Future Directions

The development of dual AChE/BChE inhibitors represents a promising therapeutic avenue for neurodegenerative diseases like Alzheimer's. By targeting both key enzymes involved in acetylcholine metabolism, these compounds have the potential to offer a more robust and sustained clinical benefit. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel dual inhibitors. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to maximize their therapeutic potential while minimizing side effects.

Methodological & Application

Application Notes and Protocols for AChE/BChE-IN-4 Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. This document provides a detailed protocol for an in vitro enzyme inhibition assay for both AChE and BChE using a colorimetric method based on the Ellman's reagent. This assay is a fundamental tool for the screening and characterization of novel cholinesterase inhibitors.

The assay principle relies on the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of a test compound is compared against standard inhibitors. The following table summarizes the IC50 values for two well-known cholinesterase inhibitors, Donepezil and Galantamine, against both AChE and BChE.

| Inhibitor | Enzyme | IC50 Value |

| Donepezil | AChE | 6.7 nM[2] - 11 nM[3] |

| BChE | 3.3 µM[3] - 5.6 µM | |

| Galantamine | AChE | 0.35 µM[4] - 1.21 µM[5] |

| BChE | 6.86 µM[5] - 9.9 µg/mL[6] |

Experimental Protocols

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of multiple compounds and concentrations.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Donepezil hydrochloride (or other standard inhibitor)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

-

ATCI and BTCI Substrate Solutions (10 mM): Prepare 10 mM stock solutions of ATCI and BTCI in phosphate buffer. These solutions should be prepared fresh daily.

-

Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot to ensure a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.

-

Test Compound and Standard Inhibitor Solutions: Dissolve the test compounds and a standard inhibitor (e.g., Donepezil) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute these stock solutions in phosphate buffer to achieve a range of desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1% to avoid affecting enzyme activity.

Assay Procedure (96-Well Plate)

-

Plate Setup:

-

Blank: 180 µL of phosphate buffer.

-

Negative Control (100% enzyme activity): 20 µL of phosphate buffer + 140 µL of phosphate buffer + 20 µL of enzyme solution.

-

Test Compound/Standard: 20 µL of test compound/standard solution at various concentrations + 140 µL of phosphate buffer + 20 µL of enzyme solution.

-

-

Inhibitor Incubation: Add 20 µL of the test compound or standard inhibitor solution to the respective wells. For the negative control wells, add 20 µL of phosphate buffer.

-

Enzyme Addition: Add 20 µL of the AChE or BChE solution to all wells except the blank.

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: To each well, add 20 µL of the DTNB solution followed by 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).

Data Analysis

-